2-hydroxy-N'-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide is a complex organic compound belonging to the hydrazone class. Hydrazones are known for their versatile biological activities and are formed by the reaction of hydrazine with ketones or aldehydes . This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a tetramethyldeca-trienylidene group.
Preparation Methods
The synthesis of 2-hydroxy-N’-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide typically involves a multi-step process. One common method starts with the preparation of the benzohydrazide derivative, which is then reacted with the appropriate aldehyde or ketone under specific conditions. For instance, the reaction can be carried out in the presence of a deep eutectic solvent, which acts as both the solvent and catalyst, under sonication . This method is efficient, yielding high purity products in a short reaction time.
Chemical Reactions Analysis
2-hydroxy-N’-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the carbon or nitrogen atoms in the hydrazone moiety.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals due to its biological activities.
Industry: It can be used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone moiety is known for its nucleophilicity, allowing it to participate in various biochemical pathways. It can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives such as 2-hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and chemical properties
Properties
InChI |
InChI=1S/C21H28N2O2/c1-16(2)9-8-10-17(3)13-14-21(4,5)15-22-23-20(25)18-11-6-7-12-19(18)24/h6-7,9,11-12,14-15,24H,8,10H2,1-5H3,(H,23,25)/b22-15+ |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBHRBZPDVVZAD-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C=NNC(=O)C1=CC=CC=C1O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(=C=CC(C)(C)/C=N/NC(=O)C1=CC=CC=C1O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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